(3aR,6aS)-2-ethyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
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Overview
Description
cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The unique structure of this compound, which includes a pyridazine ring, makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds The final step involves the formation of the bis-p-toluenesulfonate salt, which is achieved by reacting the compound with p-toluenesulfonic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The pyridazine ring in the compound is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and its various substituted derivatives . These compounds share similar structural features and pharmacological activities.
Uniqueness
The uniqueness of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate lies in its specific combination of structural features, including the pyridazine ring, the octahydro-pyrrolo[3,4-c]-pyrrole ring system, and the ethyl and phenyl substituents. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3aR,6aS)-2-ethyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H22N4/c1-2-21-10-15-12-22(13-16(15)11-21)18-9-8-17(19-20-18)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3/t15-,16+ |
InChI Key |
TYLMLPKAERVPKY-IYBDPMFKSA-N |
Isomeric SMILES |
CCN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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